molecular formula C14H18N2O2S B6964559 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide

Cat. No.: B6964559
M. Wt: 278.37 g/mol
InChI Key: CCSVFFHAPXPAFW-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide is a complex organic compound that features a unique combination of oxazole and thiophene rings. These heterocyclic structures are known for their significant biological activities and are often utilized in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-9-13(10(2)18-16-9)14(3,4)15-12(17)7-11-5-6-19-8-11/h5-6,8H,7H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSVFFHAPXPAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide typically involves the reaction of 3,5-dimethyl-1,2-oxazole with 2-thiophen-3-ylacetic acid under specific conditions. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent with an oxazole ring.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide stands out due to its combination of oxazole and thiophene rings, which imparts unique electronic and steric properties. This makes it a valuable compound for the development of new therapeutic agents and materials .

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